molecular formula C9H12BrN B1407311 1-(3-Bromo-5-methylphenyl)ethan-1-amine CAS No. 1270405-73-6

1-(3-Bromo-5-methylphenyl)ethan-1-amine

Cat. No.: B1407311
CAS No.: 1270405-73-6
M. Wt: 214.1 g/mol
InChI Key: LTOZVMUMNVAZDC-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methylphenyl)ethan-1-amine is a substituted phenylethylamine derivative characterized by a bromine atom at the meta position and a methyl group at the para position relative to the ethylamine chain. Its molecular formula is C₉H₁₁BrN (molar mass: 214.06 g/mol).

Properties

IUPAC Name

1-(3-bromo-5-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-6-3-8(7(2)11)5-9(10)4-6/h3-5,7H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOZVMUMNVAZDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-methylphenyl)ethan-1-amine can be achieved through several methods. One common approach involves the bromination of 3-methylphenylethylamine. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of 1-(3-Bromo-5-methylphenyl)ethan-1-amine may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products like azides, nitriles, or other substituted phenylethylamines.

    Oxidation Products: Imines or nitroso compounds.

    Reduction Products: Secondary amines.

Scientific Research Applications

1-(3-Bromo-5-methylphenyl)ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methylphenyl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine and methyl substitutions on the phenyl ring influence its binding affinity and specificity. The compound may act as an agonist or antagonist, modulating the activity of its target pathways. Detailed studies on its binding kinetics and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

The following analysis compares 1-(3-Bromo-5-methylphenyl)ethan-1-amine with structurally related phenylethylamine derivatives, focusing on substituent effects, applications, and physicochemical properties.

Structural and Substituent Variations

Key differences among analogs arise from halogen type (Br, Cl, F, I), substituent positions (meta vs. para), and additional functional groups (e.g., methoxy, methyl).

Table 1: Structural and Physicochemical Properties
Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Applications/Properties References
1-(3-Bromo-5-methylphenyl)ethan-1-amine 3-Br, 5-CH₃ C₉H₁₁BrN 214.06 Pharmaceutical intermediate
1-(4-Bromophenyl)ethan-1-amine (Br-MBA) 4-Br C₈H₁₀BrN 200.08 X-ray detection materials
1-(4-Chlorophenyl)ethan-1-amine (Cl-MBA) 4-Cl C₈H₁₀ClN 155.62 Material science applications
1-(3,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)ethan-1-amine 3,5-OCH₃, 4-OCH₃ C₁₆H₁₇O₂ 241.12* Synthetic intermediate (lithium-halogen exchange)
1-(5-Bromo-2-methoxyphenyl)-2-(3-methoxyphenyl)ethan-1-amine 5-Br, 2-OCH₃, 3-OCH₃ C₁₆H₁₈BrNO₂ 336.22 Chemical research compound

*Molar mass excludes NH₂ group.

Biological Activity

1-(3-Bromo-5-methylphenyl)ethan-1-amine, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activity and applications. This article aims to provide a comprehensive overview of its biological interactions, mechanisms of action, and relevant research findings.

Molecular Structure:

  • Molecular Formula: C9H12BrN
  • Molecular Weight: 213.10 g/mol
  • CAS Number: 1379325-64-0

The compound features a bromine atom at the 3-position and a methyl group at the 5-position of the phenyl ring, which significantly influences its reactivity and biological properties.

1-(3-Bromo-5-methylphenyl)ethan-1-amine interacts with various molecular targets, including enzymes and receptors. The presence of the bromine atom enhances its binding affinity due to increased lipophilicity and steric effects, allowing it to modulate biological pathways effectively.

Interaction with Biological Targets

  • Receptors: The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurological functions.
  • Enzymes: It has been studied for its potential inhibitory effects on specific enzymes involved in metabolic pathways.

Biological Activity

Research has highlighted several key areas where 1-(3-Bromo-5-methylphenyl)ethan-1-amine exhibits notable biological activity:

  • Neuropharmacology: Investigations suggest that this compound may influence neurotransmitter systems, particularly those related to dopamine and serotonin pathways. This potential makes it a candidate for developing treatments for neurological disorders.
  • Antimicrobial Activity: Preliminary studies indicate that the compound may possess antimicrobial properties, particularly against certain bacterial strains. Its structural analogs have been shown to inhibit growth in Mycobacterium tuberculosis, suggesting a possible application in tuberculosis treatment .

Study on Antimicrobial Activity

A study published in Applied Sciences examined various phenethylamines' inhibitory effects against Mycobacterium bovis BCG and Mycobacterium tuberculosis H37Rv. The results indicated that compounds similar to 1-(3-Bromo-5-methylphenyl)ethan-1-amine had IC50 values indicating effective inhibition at low concentrations .

CompoundIC50 (µM) against M. tuberculosis
1-(3-Bromo-5-methylphenyl)ethan-1-amine27
Control (Q203)11

This data highlights the potential of 1-(3-Bromo-5-methylphenyl)ethan-1-amine as a lead compound for further development in antimicrobial therapies.

Structure–Activity Relationship (SAR)

A study focused on the structure–activity relationship (SAR) of N-substituted phenethylamines revealed that modifications at specific positions significantly affect biological activity. The bromine substitution at the 3-position was found to enhance receptor binding affinity compared to non-brominated analogs .

Applications in Medicinal Chemistry

1-(3-Bromo-5-methylphenyl)ethan-1-amine serves as an important intermediate in the synthesis of more complex pharmaceutical compounds. Its unique structure allows for further modifications leading to derivatives with enhanced biological properties.

Potential Therapeutic Uses

Given its interactions with neurotransmitter systems and potential antimicrobial activity, this compound could be explored for:

  • Treatment of neurological disorders (e.g., depression, anxiety).
  • Development of new antibiotics targeting resistant strains of bacteria.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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